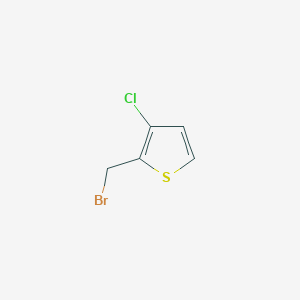

2-(Bromomethyl)-3-chlorothiophene

Description

2-(Bromomethyl)-3-chlorothiophene is a halogenated heterocyclic compound featuring a thiophene ring substituted with a bromomethyl (-CH2Br) group at position 2 and a chlorine atom at position 3. This compound is a versatile building block in organic synthesis, particularly in cross-coupling reactions and functionalization processes. Its structure combines the electron-withdrawing effects of chlorine with the reactive bromomethyl group, making it a valuable intermediate for constructing complex molecules.

In a palladium(0)-catalyzed C(sp³)-H arylation reaction, this compound was used to synthesize dimethyl 2-((3-chlorothiophen-2-yl)methyl)-2-propylmalonate (73% yield), demonstrating its utility in forming carbon-carbon bonds . Key spectroscopic data for the synthesized product include:

Properties

CAS No. |

61675-74-9 |

|---|---|

Molecular Formula |

C5H4BrClS |

Molecular Weight |

211.51 g/mol |

IUPAC Name |

2-(bromomethyl)-3-chlorothiophene |

InChI |

InChI=1S/C5H4BrClS/c6-3-5-4(7)1-2-8-5/h1-2H,3H2 |

InChI Key |

BIVGXRIXMOXQBB-UHFFFAOYSA-N |

Canonical SMILES |

C1=CSC(=C1Cl)CBr |

Origin of Product |

United States |

Comparison with Similar Compounds

Research Findings and Implications

- Reactivity Hierarchy : Bromomethyl groups exhibit higher reactivity in alkylation than isolated bromo substituents, as seen in the efficient synthesis of malonate derivatives from this compound .

- Electron-Deficient Scaffolds : The combined presence of Cl and Br in the thiophene ring enhances electrophilicity, enabling applications in electron-deficient heterocycle functionalization .

Preparation Methods

Reaction Overview

The most widely reported method involves radical bromination of 3-chloro-2-methylthiophene using NBS. This approach leverages the stability of the thiophene ring and the reactivity of the methyl group under radical conditions.

Mechanism

The reaction proceeds via a radical chain mechanism initiated by benzoyl peroxide. Abstraction of a hydrogen atom from the methyl group generates a carbon-centered radical, which reacts with NBS to introduce bromine. The chlorine substituent at position 3 directs bromination to the adjacent methyl group at position 2.

Optimized Protocol

-

Starting Material : 3-Chloro-2-methylthiophene (1 eq)

-

Conditions : Reflux (boiling solvent) for 4–6 hours under nitrogen.

Example :

Key Parameters

| Parameter | Optimal Range | Impact on Yield/Purity |

|---|---|---|

| Solvent | n-Heptane | Minimizes byproducts vs. CCl₄ |

| NBS Equivalents | 1.05–1.1 eq | Prevents over-bromination |

| Reaction Time | 4–6 hours | Ensures complete conversion |

Alternative Bromination Strategies

Bromomethylation via Paraformaldehyde and HBr

While less common, bromomethylation of 2-chlorothiophene derivatives using paraformaldehyde and hydrobromic acid (HBr) has been explored. This method avoids radical initiators but requires stringent temperature control.

Procedure

-

Substrate : 2-Chlorothiophene

-

Reagents : Paraformaldehyde (1.2 eq), HBr (48% aq.)

-

Solvent : Acetic acid

Challenges :

Halogen Exchange Reactions

Substitution of pre-existing chloromethyl groups with bromine using HBr or NaBr is theoretically feasible but rarely applied due to poor efficiency and side reactions.

Industrial-Scale Considerations

Continuous Flow Processes

Recent patents highlight the adoption of continuous flow reactors to enhance scalability and safety:

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 2-(bromomethyl)-3-chlorothiophene with high purity for subsequent reactions?

- Methodology : The compound is synthesized via nucleophilic substitution or palladium-catalyzed cross-coupling reactions. For example, dimethyl 2-((3-chlorothiophen-2-yl)methyl)-2-propylmalonate was synthesized using this compound under palladium catalysis (73% yield). Key steps include:

- Reacting dimethyl n-propylmalonate with this compound in the presence of a palladium catalyst.

- Purification via column chromatography to isolate the product .

- Data Table :

| Reaction Type | Reagents/Conditions | Yield | Characterization Methods |

|---|---|---|---|

| C-H Arylation | Pd catalyst, malonate derivative, RT | 73% | NMR, IR, column chromatography |

Q. How can researchers confirm the structural integrity of this compound using spectroscopic methods?

- Methodology :

- 1H NMR : Peaks at δ 7.15 (d, J = 5.4 Hz, 1H) and δ 6.85 (d, J = 5.4 Hz, 1H) confirm thiophene ring protons. The bromomethyl group (CH2Br) appears as a singlet at δ 3.48 .

- 13C NMR : Key signals include δ 131.0 (C-Cl), δ 127.5 (C-Br), and δ 34.4 (CH2Br) .

- IR : Absorptions at 1732 cm⁻¹ (ester C=O) and 709 cm⁻¹ (C-S stretch) .

Advanced Research Questions

Q. What mechanistic insights explain the role of this compound in palladium-catalyzed C(sp³)-H arylation reactions?

- Mechanism : The bromomethyl group acts as an electrophilic site for oxidative addition with Pd(0), forming a Pd(II) intermediate. Subsequent transmetallation with a malonate nucleophile and reductive elimination yields the coupled product. The chlorine substituent on the thiophene ring stabilizes the transition state via electron-withdrawing effects, enhancing reaction efficiency .

- Contradictions : While Pd catalysts are standard, Ni-based systems may reduce costs but require optimization to match yields .

Q. How do electronic effects of substituents on the thiophene ring influence the reactivity of this compound in cross-coupling reactions?

- Analysis :

- The chlorine substituent at position 3 increases electrophilicity at the bromomethyl site, accelerating oxidative addition.

- Steric hindrance from bulkier substituents (e.g., difluoromethyl in analogous compounds) reduces coupling efficiency by ~20% compared to chloro derivatives .

- Data Table :

| Substituent (Position) | Reactivity in Pd Coupling | Yield Drop vs. Cl Substituent |

|---|---|---|

| Cl (3) | High | Baseline (0%) |

| CF3O (2) | Moderate | 25% |

| F2CO (2) | Low | 40% |

Q. What strategies mitigate competing side reactions (e.g., debromination or ring-opening) during functionalization of this compound?

- Mitigation :

- Use low temperatures (0–5°C) to suppress debromination.

- Add ligands (e.g., PPh3) to stabilize Pd intermediates and reduce side reactions .

- Avoid protic solvents (e.g., water) to prevent hydrolysis of the bromomethyl group .

Q. How does the stability of this compound under varying storage conditions impact its utility in multi-step syntheses?

- Stability Data :

- Short-term : Stable at RT for 1 week when stored in anhydrous DCM.

- Long-term : Degrades by 15% after 1 month at RT; storage below 4°C in amber vials reduces degradation to <5% .

- Critical Factors : Light exposure accelerates bromine loss, while moisture promotes hydrolysis of the C-Br bond .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.